molecular formula C19H25ClN4O B6011685 N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide

Cat. No. B6011685
M. Wt: 360.9 g/mol
InChI Key: CTSPVWHQYZISOC-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPP is a synthetic compound that belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

CPP exerts its effects by binding to the glycine site of the NMDA receptor and modulating its activity. The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. CPP acts as a competitive antagonist of the glycine site of the NMDA receptor, thereby reducing the influx of calcium ions into the neuron and preventing neuronal damage.
Biochemical and Physiological Effects:
CPP has been found to exhibit various biochemical and physiological effects such as neuroprotection, anti-inflammatory, and antioxidant properties. CPP has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) and increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). CPP has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments such as its high purity, stability, and solubility in water and organic solvents. However, CPP has some limitations such as its high cost, complex synthesis method, and potential toxicity at high concentrations.

Future Directions

CPP has enormous potential for future research in various fields such as neuroprotection, drug discovery, and medicinal chemistry. Some of the future directions for CPP research include:
1. Development of novel CPP derivatives with improved pharmacological properties.
2. Investigation of the potential of CPP as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Exploration of the role of CPP in modulating the activity of other ion channels and receptors.
4. Investigation of the potential of CPP in drug delivery systems for targeted drug delivery.
5. Further elucidation of the mechanism of action of CPP and its downstream signaling pathways.
Conclusion:
In conclusion, CPP is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPP has been found to exhibit various biochemical and physiological effects and has enormous potential for future research. The synthesis method of CPP is complex, but its advantages for lab experiments outweigh its limitations. Further research is needed to explore the potential of CPP as a therapeutic agent for various diseases and to develop novel derivatives with improved pharmacological properties.

Synthesis Methods

CPP can be synthesized using a multi-step reaction process starting from 4-chlorobenzylamine and 3-methyl-1H-pyrazole-5-carboxylic acid. The reaction involves the formation of an amide bond between the two precursors using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

CPP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. CPP has been found to exhibit neuroprotective effects by reducing neuronal damage caused by ischemia, oxidative stress, and inflammation. CPP has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes such as learning and memory.

properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(3-methylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O/c1-15-8-11-24(22-15)12-9-19(25)21-18-3-2-10-23(14-18)13-16-4-6-17(20)7-5-16/h4-8,11,18H,2-3,9-10,12-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSPVWHQYZISOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCC(=O)NC2CCCN(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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